

Technical Guide: Physicochemical Properties of 5-(1H-pyrrol-1-yl)nicotinic Acid

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Compound of Interest

Compound Name: 5-(1H-pyrrol-1-yl)nicotinic acid

Cat. No.: B188153

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Abstract

This technical guide provides a summary of the known and predicted physicochemical properties of **5-(1H-pyrrol-1-yl)nicotinic acid**. Due to the limited availability of experimental data for this specific compound, this document outlines standardized experimental protocols for the determination of key physicochemical parameters, including melting point, solubility, pKa, and the partition coefficient (logP). Furthermore, a general experimental workflow for the comprehensive characterization of a novel chemical entity is presented. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and development of new chemical entities.

Introduction

5-(1H-pyrrol-1-yl)nicotinic acid is a derivative of nicotinic acid, also known as niacin or vitamin B3. Nicotinic acid and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. Understanding the physicochemical properties of such compounds is a critical component of the drug discovery and development process, as these properties profoundly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and therapeutic efficacy.

This guide addresses the current knowledge gap regarding the experimental physicochemical data for **5-(1H-pyrrol-1-yl)nicotinic acid** and provides the necessary methodological

framework for its empirical determination.

Physicochemical Properties

The available physicochemical data for **5-(1H-pyrrol-1-yl)nicotinic acid** is limited, with most values being computationally predicted. A summary of these properties is presented in Table 1. It is crucial for research and development purposes that these predicted values be confirmed through experimental determination.

Table 1: Physicochemical Properties of **5-(1H-pyrrol-1-yl)nicotinic acid**

Property	Value	Data Type
Molecular Formula	C ₁₀ H ₈ N ₂ O ₂	-
Molecular Weight	188.18 g/mol	-
Boiling Point	412.7 ± 35.0 °C	Predicted
Density	1.28 ± 0.1 g/cm ³	Predicted
pKa	3.00 ± 0.10	Predicted
Melting Point	No data available	-
Solubility	No data available	-
LogP	No data available	-

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of key physicochemical properties of organic compounds, which are applicable to **5-(1H-pyrrol-1-yl)nicotinic acid**.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C.

Methodology: Capillary Method[1][2][3][4]

- **Sample Preparation:** A small amount of the dry, crystalline **5-(1H-pyrrol-1-yl)nicotinic acid** is finely powdered and packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
- **Apparatus:** A calibrated melting point apparatus is used, which consists of a heated block or oil bath and a thermometer or an electronic temperature sensing device.
- **Measurement:** The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 10°C/minute) for a preliminary approximate determination.
- For an accurate measurement, the procedure is repeated with a fresh sample, and the heating rate is slowed to 1-2°C/minute as the approximate melting point is approached.
- **Data Recording:** The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded. This range represents the melting point of the substance.

Solubility Determination

Solubility is a crucial parameter that affects a drug's bioavailability. The solubility of an ionizable compound like **5-(1H-pyrrol-1-yl)nicotinic acid** is pH-dependent.

Methodology: Shake-Flask Method[5][6][7][8][9]

- **Solvent Selection:** A range of pharmaceutically relevant solvents should be tested, including water, buffered solutions at various pH values (e.g., pH 2, 7.4, 9), and organic solvents such as ethanol.
- **Equilibration:** An excess amount of **5-(1H-pyrrol-1-yl)nicotinic acid** is added to a known volume of the selected solvent in a sealed container. The mixture is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-48 hours).
- **Phase Separation:** After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the solution by centrifugation or filtration.

- **Quantification:** The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- **Reporting:** The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule with both acidic (carboxylic acid) and basic (pyridine and pyrrole nitrogens) functional groups, multiple pKa values may exist.

Methodology: Potentiometric Titration

- **Solution Preparation:** A precise amount of **5-(1H-pyrrol-1-yl)nicotinic acid** is dissolved in a suitable solvent, typically water or a co-solvent system if aqueous solubility is low.
- **Titration:** The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value(s) can be determined from the half-equivalence point(s) of the titration curve. For complex molecules, derivative plots of the titration curve can aid in the precise identification of the equivalence points.

Partition Coefficient (LogP) and Distribution Coefficient (LogD) Determination

LogP is a measure of a compound's lipophilicity and is defined as the logarithm of the ratio of the concentrations of the neutral compound in the two phases of a mixture of two immiscible liquids at equilibrium. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is more relevant.

Methodology: Shake-Flask Method[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

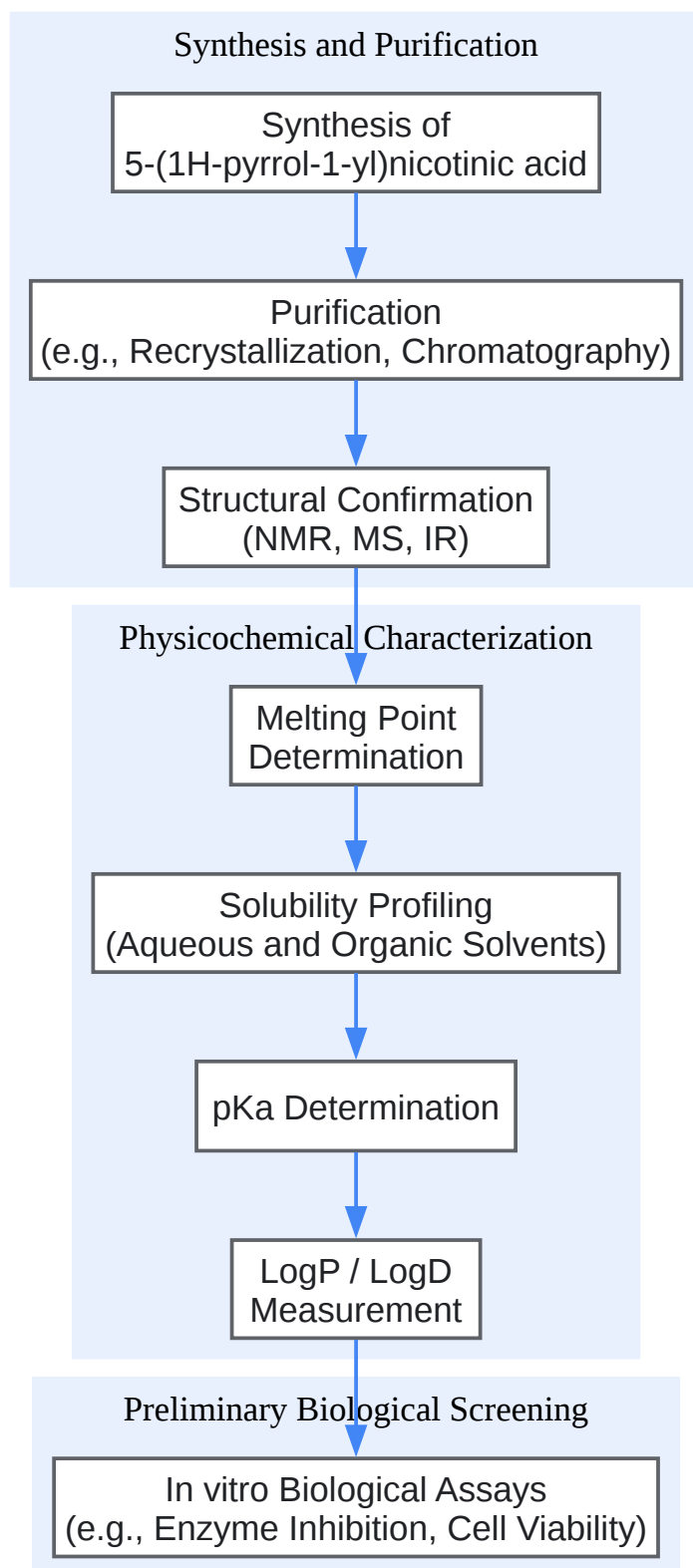
- **Solvent System:** The standard solvent system is n-octanol and water, or a buffered aqueous solution for LogD determination (e.g., pH 7.4). The two phases are pre-saturated with each

other before the experiment.

- Procedure: A known amount of **5-(1H-pyrrol-1-yl)nicotinic acid** is dissolved in one of the phases (usually the one in which it is more soluble). The second phase is added, and the mixture is shaken vigorously in a sealed container until equilibrium is reached.
- Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
- Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., HPLC-UV).
- Calculation:
 - $\text{LogP} = \log_{10} ([\text{Compound}]_{\text{n-octanol}} / [\text{Compound}]_{\text{aqueous}})$
 - $\text{LogD} = \log_{10} (\Sigma[\text{Species}]_{\text{n-octanol}} / \Sigma[\text{Species}]_{\text{aqueous}})$ at a specific pH.

General Experimental Workflow for Physicochemical Characterization

The systematic characterization of a novel compound like **5-(1H-pyrrol-1-yl)nicotinic acid** is essential for its development. The following diagram illustrates a logical workflow for this process.



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Caption: General workflow for the synthesis, purification, and characterization of **5-(1H-pyrrol-1-yl)nicotinic acid**.

Conclusion

While specific experimental data for **5-(1H-pyrrol-1-yl)nicotinic acid** is not yet widely available, this guide provides a comprehensive framework for its physicochemical characterization. The outlined experimental protocols are standard methodologies in the field of medicinal chemistry and drug development. The systematic determination of these properties is a prerequisite for advancing our understanding of this compound's potential as a therapeutic agent. Future research should focus on the empirical determination of the properties detailed in this guide to build a robust data profile for **5-(1H-pyrrol-1-yl)nicotinic acid**.

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